
S-Phenyl Benzenecarbothioate: Crystal
Structure Analysis & Synthetic Protocol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: S-phenyl benzenecarbothioate

CAS No.: 884-09-3

Cat. No.: B187754

Get Quote

Executive Summary
Compound:S-Phenyl benzenecarbothioate (C₁₃H₁₀OS) Significance: A model thioester

demonstrating the structural interplay between steric hindrance and

conjugation. Core Finding: The molecule crystallizes in the monoclinic space group

with a distinct non-planar conformation. The phenyl rings exhibit a dihedral twist of 51.12(8)°, a
critical deviation from planarity that governs its reactivity as an acyl donor in drug development
and biochemical pathways.

Synthesis & Crystallization Protocol
Rationale
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled Schotten-

Baumann reaction under alkaline conditions is utilized. The choice of methanol as the solvent

ensures solubility of the thiophenolate intermediate while allowing the hydrophobic product to

precipitate gradually, reducing defect formation.
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Experimental Workflow
Reagents:

Thiophenol (PhSH): 8.61 mmol (0.9 mL)[1][2]

Sodium Hydroxide (NaOH): 8.61 mmol (344 mg)[1][2]

Benzoyl Chloride (PhCOCl): ~1 mL[2]

Solvent: Methanol (22 mL)

Procedure:

Activation: Dissolve NaOH and thiophenol in methanol. Stir for 10 minutes to generate the

nucleophilic sodium thiophenolate species (

).

Acylation: Add benzoyl chloride dropwise to the stirring solution. The reaction is exothermic;

maintain temperature control to prevent side reactions.

Precipitation: Stir overnight. Pour the mixture into ice-cold water to force the precipitation of

the crude thioester.

Crystallization: Filter the white solid. Recrystallize by slow evaporation from a

methanol/ethanol mixture to yield colorless blocks.

Process Visualization
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Figure 1: Step-by-step synthetic pathway from activation of thiophenol to single-crystal growth.
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The structure was solved using direct methods and refined against

.[3] The data indicates a dense packing arrangement stabilized by weak intermolecular forces
rather than strong hydrogen bonding, typical for hydrophobic thioesters.

Parameter Value

Crystal System Monoclinic

Space Group

Unit Cell Dimensions

Å

Å

Å

Angles

Volume (

)
1036.44(4) Å³

Z (Formula Units) 4

Calculated Density (

)
1.373 Mg m⁻³

Radiation

Cu

(

Å)

Temperature 100 K

Structural Analysis
Molecular Conformation
The defining feature of the S-phenyl benzenecarbothioate structure is the twist between the

two aromatic rings.
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Dihedral Twist: The phenyl rings are inclined to one another by 51.12(8)°.[1][2][4]

Mechanistic Driver: This twist minimizes the steric repulsion between the carbonyl oxygen

and the ortho-hydrogens of the S-phenyl ring. Unlike planar amides, the thioester linkage (

) allows for significant rotation, reducing resonance stabilization but increasing the acyl-
transfer potential.

Supramolecular Architecture
The crystal lattice is constructed through a hierarchy of weak interactions, critical for

understanding the material's melting point and solubility profile.

C—H···O Hydrogen Bonds: Molecules form infinite chains along the a-axis driven by

interactions between the carbonyl oxygen and aromatic protons.[2]

Stacking: Weak stacking interactions are observed with a centroid-to-centroid distance of
3.9543(10) Å.[1][2][4] This relatively long distance suggests "slipped" stacking, consistent
with the twisted molecular geometry preventing perfect face-to-face overlap.

C—H···S Contacts: A short intramolecular contact exists, contributing to the rigidity of the

central thioester core.

Interaction Logic Diagram
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Figure 2: Schematic of the intermolecular forces stabilizing the crystal lattice.
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Comparative Analysis: Thioester vs. Ester
Comparing S-phenyl benzenecarbothioate to its oxygen analog, phenyl benzoate, reveals

critical electronic differences relevant to drug design.

Bond Lengths: The

bond (~1.77 Å) is significantly longer than the

bond (~1.40 Å) in phenyl benzoate. This reduces the overlap between the sulfur

orbital and the carbonyl

system.

Reactivity: The reduced resonance stabilization (due to the poor orbital size match)

combined with the

twist makes the thioester a "high-energy" bond. In biological systems (e.g., Acetyl-CoA), this
instability is exploited for efficient acyl transfer, a property mirrored in this crystal structure's
geometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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